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Compound of Interest

Compound Name: Etaqualone

Cat. No.: B127262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of Etaqualone based on available

scientific literature. Etaqualone is a controlled substance in many jurisdictions and should only

be handled by authorized personnel for research purposes. This guide also includes data on

Methaqualone, a close structural analogue, due to the limited availability of specific quantitative

data for Etaqualone.

Introduction
Etaqualone (3-(2-ethylphenyl)-2-methylquinazolin-4(3H)-one) is a quinazolinone-class central

nervous system depressant developed in the 1960s.[1] As an analogue of the well-known

sedative-hypnotic Methaqualone, it exhibits similar pharmacological properties, including

sedative, hypnotic, and muscle relaxant effects.[1][2] Historically marketed in Europe under

brand names such as Aolan and Athinazone for the treatment of insomnia, its clinical use has

largely been discontinued in Western countries, though it has seen continued use in China.[1]

The primary mechanism of action for Etaqualone is understood to be its activity as a

GABAergic agent, specifically as a positive allosteric modulator of the GABAA receptor.[1][3]

This guide synthesizes the available technical data on Etaqualone, supplemented with more

extensive data from its parent compound, Methaqualone, to provide a comprehensive resource

for research and drug development professionals.
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Pharmacological Profile
Etaqualone's effects are qualitatively similar to those of Methaqualone, though it is reported to

be shorter-acting and slightly weaker.[1] The primary therapeutic effect is sedation and

induction of sleep, making it effective for insomnia.[1]

Mechanism of Action
Etaqualone is a positive allosteric modulator of the GABAA receptor, the principal inhibitory

neurotransmitter receptor in the central nervous system.[1][3] It is believed to enhance the

receptor's sensitivity to its endogenous ligand, γ-aminobutyric acid (GABA).[1] This action

increases the influx of chloride ions into neurons, leading to hyperpolarization and a reduction

in neuronal excitability, which manifests as sedation and hypnosis.[4]

While specific binding studies on Etaqualone are not widely available, extensive research on

its analogue, Methaqualone, has elucidated the binding site for this class of compounds.

Methaqualone does not interact with the binding sites for benzodiazepines, barbiturates, or

neurosteroids.[5][6] Instead, cryo-electron microscopy studies have localized the binding site to

the transmembrane β(+)/α(–) subunit interface of the GABAA receptor, a site that partially

overlaps with that of general anesthetics like propofol and etomidate.[5][7][8] Binding at this site

is thought to destabilize the hydrophobic activation gate in the receptor's ion pore, thereby

potentiating receptor function.[7] It is highly probable that Etaqualone shares this mechanism

of action.
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GABAergic Signaling Pathway for Quinazolinones.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b127262?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Pharmacodynamics
Specific quantitative pharmacodynamic data for Etaqualone, such as receptor binding affinities

(Ki) and in vivo potency (ED50), are not readily available in peer-reviewed literature. However,

extensive studies on Methaqualone provide valuable comparative data.

Table 1: Dosage Information for Etaqualone and Methaqualone

Compound
Typical Therapeutic Dose
(Oral)

Notes

Etaqualone 50 - 500 mg[1]
Pharmaceutical formulations

were 350 mg tablets.[1]

Methaqualone 150 - 300 mg[9]

Standard single tablet

(Quaalude brand) was 300 mg.

[10]

Table 2: Functional Activity of Methaqualone at Human GABAA Receptor Subtypes
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GABAA Receptor Subtype Activity Potency (EC50) / Efficacy

α1β2γ2S Positive Allosteric Modulator[5] EC50 ≈ 10 µM[5]

α2β2γ2S Positive Allosteric Modulator[5] -

α3β2γ2S Positive Allosteric Modulator[5] -

α5β2γ2S Positive Allosteric Modulator[5] -

α4β1δ Inactive[5] -

α6β1δ
Negative Allosteric

Modulator[5]
-

α4β2δ Positive Allosteric Modulator[5] -

α6β2δ Positive Allosteric Modulator[5] -

α4β3δ Superagonist[5] -

Data from studies on

recombinant human GABAA

receptors expressed in

Xenopus oocytes.[5]

Pharmacokinetics
The physiological and toxicological properties of Etaqualone are poorly delineated.[2] As with

its pharmacodynamics, detailed pharmacokinetic parameters for Etaqualone are scarce. The

compound is reported to be shorter-acting than Methaqualone.[1]

Table 3: Pharmacokinetic Parameters of Methaqualone in Humans (Oral Administration)
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Parameter Value Reference

Tmax (Time to Peak Plasma

Concentration)
~2 hours [10]

Protein Binding 70 - 80% [10]

Elimination Half-life (t½)
Biphasic: α-phase: 10 - 40

hours β-phase: 20 - 60 hours
[10]

Metabolism
Hepatic; extensive

hydroxylation.[11]
[11]

Excretion
Primarily renal as O-

glucuronide conjugates.[11]
[11]

Experimental Protocols
Detailed experimental protocols for Etaqualone are not widely published. The following

sections describe standard methodologies used for evaluating quinazolinone-type sedative-

hypnotics, primarily drawn from research on Methaqualone.

In Vitro: GABAA Receptor Modulation Assay
This protocol assesses the functional modulation of specific GABAA receptor subtypes by a

test compound.

Methodology:

Cell System:Xenopus laevis oocytes are surgically harvested and defolliculated.

Receptor Expression: Oocytes are injected with cRNAs encoding the desired human GABAA

receptor subunits (e.g., α1, β2, γ2S) to express functional receptors on the oocyte

membrane.

Electrophysiology: Two-electrode voltage-clamp recordings are performed. The oocyte is

clamped at a holding potential of -60 mV.

Compound Application:
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A baseline response is established by applying a low concentration of GABA (e.g., EC10,

the concentration that elicits 10% of the maximal response).

The test compound (e.g., Methaqualone) is co-applied with the same GABA EC10

concentration.

A dose-response curve is generated by applying various concentrations of the test

compound.

Data Analysis: The potentiation of the GABA-evoked current by the test compound is

measured and plotted against the compound's concentration to determine EC50 and

maximal efficacy.[5]

In Vivo: Sedation/Ataxia Assay (Beam Walk Test)
This protocol provides a sensitive measure of a compound's sedative or ataxic side effects in

rodents.

Methodology:

Animals: Male mice are used for the study.

Apparatus: A narrow wooden or plastic beam (e.g., 8 mm in diameter, 60 cm long) is

suspended between a starting platform and an enclosed goal box.

Procedure:

Animals are pre-trained to traverse the beam to reach the goal box.

On the test day, animals are administered the test compound (e.g., Methaqualone,

subcutaneously) or vehicle control. A positive control like diazepam may also be used.

After a set pre-treatment time (e.g., 60 minutes for Methaqualone), each mouse is placed

on the starting platform and allowed to walk the beam.

Data Collection: The number of foot slips (when a paw slips off the top of the beam) and the

number of falls from the beam are recorded.
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Data Analysis: The scores for the compound-treated groups are compared to the vehicle

control group to assess dose-dependent impairment of motor coordination.[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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